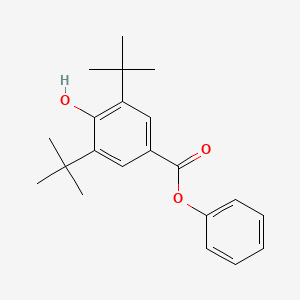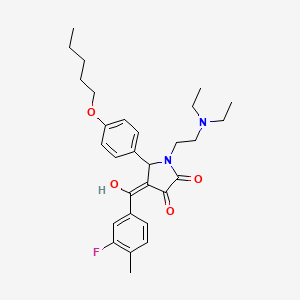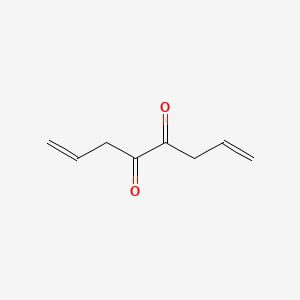
Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate is an organic compound known for its antioxidant properties. It is a derivative of benzoic acid and is characterized by the presence of phenyl and tert-butyl groups attached to the benzene ring. This compound is widely used in various industries due to its stability and effectiveness in preventing oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the final product. The use of high-purity starting materials and efficient purification techniques, such as recrystallization, ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The antioxidant activity of Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process. The compound also interacts with molecular targets such as enzymes and receptors involved in oxidative stress pathways, modulating their activity and providing protective effects .
Comparación Con Compuestos Similares
Similar Compounds
Octadecyl 3,5-di-tert-butyl-4-hydroxybenzoate: Known for its use as a polymer stabilizer.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of various organic compounds.
3,5-Di-tert-butyl-4-hydroxyacetophenone: Employed in food and beverage testing.
Uniqueness
Phenyl 3,5-di-tert-butyl-4-hydroxybenzoate stands out due to its high stability and effectiveness as an antioxidant. Its unique structure allows it to provide long-lasting protection against oxidation, making it highly valuable in various applications .
Propiedades
Número CAS |
4221-74-3 |
|---|---|
Fórmula molecular |
C21H26O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
phenyl 3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C21H26O3/c1-20(2,3)16-12-14(13-17(18(16)22)21(4,5)6)19(23)24-15-10-8-7-9-11-15/h7-13,22H,1-6H3 |
Clave InChI |
YUIFFNHNYKNVNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14151093.png)


![2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone](/img/structure/B14151108.png)
![(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione](/img/structure/B14151111.png)
![1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol](/img/structure/B14151116.png)
![(4aS,6aR,6bR,8aR,10S,12aR,14bR)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B14151121.png)


![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)
![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)

![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)

